8-Bromooct-5-enenitrile
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Overview
Description
8-Bromooct-5-enenitrile is an organic compound with the molecular formula C8H12BrN. It is a brominated nitrile, characterized by the presence of a bromine atom attached to an octene chain with a nitrile group at the fifth position. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
8-Bromooct-5-enenitrile can be synthesized through several methods. One common approach involves the bromination of oct-5-enenitrile. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like dichloromethane (DCM) under controlled temperature conditions . Another method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of light or a radical initiator .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of automated systems for the addition of reagents and control of temperature and pressure can improve yield and purity .
Chemical Reactions Analysis
Types of Reactions
8-Bromooct-5-enenitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-) or cyanide (CN-) ions.
Addition Reactions: The double bond in the octene chain can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Bromination: Bromine (Br2) or N-bromosuccinimide (NBS) in the presence of light or a radical initiator.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in aqueous or alcoholic solutions.
Major Products Formed
Scientific Research Applications
8-Bromooct-5-enenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Bromooct-5-enenitrile involves its reactivity due to the presence of the bromine atom and the nitrile group. The bromine atom can participate in nucleophilic substitution reactions, while the nitrile group can undergo reduction or addition reactions. These functional groups allow the compound to interact with various molecular targets and pathways, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
8-Bromooct-1-ene: Similar structure but lacks the nitrile group.
8-Bromooct-5-en-1-yne: Contains a triple bond instead of a nitrile group.
Oct-5-enenitrile: Lacks the bromine atom.
Uniqueness
8-Bromooct-5-enenitrile is unique due to the presence of both a bromine atom and a nitrile group, which confer distinct reactivity and make it a valuable intermediate in various chemical reactions and applications .
Properties
CAS No. |
88159-01-7 |
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Molecular Formula |
C8H12BrN |
Molecular Weight |
202.09 g/mol |
IUPAC Name |
8-bromooct-5-enenitrile |
InChI |
InChI=1S/C8H12BrN/c9-7-5-3-1-2-4-6-8-10/h1,3H,2,4-7H2 |
InChI Key |
KAGRHNQAWGXSDW-UHFFFAOYSA-N |
Canonical SMILES |
C(CC=CCCBr)CC#N |
Origin of Product |
United States |
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